N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 494827-45-1
VCID: VC21508112
InChI: InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C
Molecular Formula: C19H18ClNO3S
Molecular Weight: 375.9g/mol

N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide

CAS No.: 494827-45-1

Cat. No.: VC21508112

Molecular Formula: C19H18ClNO3S

Molecular Weight: 375.9g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide - 494827-45-1

Specification

CAS No. 494827-45-1
Molecular Formula C19H18ClNO3S
Molecular Weight 375.9g/mol
IUPAC Name N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3
Standard InChI Key SAQVFKHUPWIQSZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide is C19H18ClNO3SC_{19}H_{18}ClNO_3S, with a molecular weight of 375.9 g/mol. This formula indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms integrated into an aromatic framework.

IUPAC Name

The systematic IUPAC name for this compound is N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide. The nomenclature reflects the substitution pattern on both the naphthalene ring and the benzene sulfonamide group.

Structural Representation

The structural representation can be described using SMILES notation: CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C. This notation encodes the connectivity and stereochemistry of the molecule.

Visual Representation

The compound features two primary aromatic systems: a chlorinated hydroxynaphthalene moiety and a trimethyl-substituted benzene sulfonamide group. The sulfonamide functional group connects these systems via a nitrogen atom.

Synthesis Pathways

General Synthetic Approach

The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide generally involves:

  • Functionalization of naphthalene derivatives to introduce hydroxyl and chlorine substituents.

  • Preparation of trimethylbenzenesulfonyl chloride as a reactive intermediate.

  • Coupling through sulfonamidation under controlled conditions.

Reaction Mechanism

The sulfonamidation reaction typically proceeds via nucleophilic substitution at the sulfur atom in the sulfonyl chloride group. The amine functionality on the naphthalene derivative acts as the nucleophile.

Optimization Parameters

Key parameters influencing yield include:

  • Solvent choice (e.g., dichloromethane or acetonitrile).

  • Temperature control during coupling reactions.

  • Use of catalysts or bases to enhance reaction kinetics.

Physicochemical Properties

Solubility Profile

It demonstrates slight solubility in polar solvents like DMSO and methanol . This property is crucial for its application in biological assays where solvent compatibility is essential.

Spectroscopic Characteristics

Spectroscopic techniques such as IR and NMR provide insights into functional group identification:

  • IR: Characteristic bands for SO2–SO_2 stretching vibrations.

  • 1H^{1}H-NMR: Signals corresponding to aromatic protons and methyl groups.

Biological Activity and Applications

Mechanistic Insights

Sulfonamides exert their biological effects by inhibiting enzymes such as dihydropteroate synthase (DHPS), which is critical in folate biosynthesis pathways in microorganisms .

Research Applications

This compound could be explored for:

  • Antibacterial activity against resistant strains.

  • Antitumor potential due to its aromatic sulfonamide scaffold.

  • Neuroprotective effects in models of oxidative stress or neurodegeneration .

Computational Studies

Docking Simulations

Computational docking studies can predict binding affinities to target proteins such as DHPS or other sulfonamide-sensitive enzymes . These simulations aid in rational drug design by identifying key interactions at the molecular level.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide insights into electronic properties such as HOMO-LUMO gaps, which correlate with reactivity and stability.

Data Tables

PropertyValueReference
Molecular FormulaC19H18ClNO3SC_{19}H_{18}ClNO_3S
Molecular Weight375.9 g/mol
Melting Point~150–200°C
SolubilitySlightly soluble in DMSO/Methanol
StabilityStable under standard conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator